molecular formula C14H15NO3 B040605 ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate CAS No. 111478-90-1

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

Cat. No. B040605
CAS RN: 111478-90-1
M. Wt: 245.27 g/mol
InChI Key: GNBNYDFJCJIVKD-UHFFFAOYSA-N
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Description

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate (also known as EEIOA) is a synthetic compound that has been studied for its potential applications in scientific research. EEIOA is a derivative of indole, which is an aromatic heterocyclic organic compound that is found in many natural products. It has been studied for its ability to act as an inhibitor of certain enzymes, as well as its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate and its derivatives have been synthesized and characterized, demonstrating antimicrobial activity against various pathogens. For instance, the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides was explored, which were identified by spectral data and screened for antimicrobial effectiveness (Prasad, 2017).

Synthetic Versatility and Mechanistic Insights

The compound also plays a crucial role in synthetic chemistry, providing insights into reaction mechanisms and synthetic versatility. A study on the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters, including ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, revealed mechanistic aspects and factors affecting product distribution, showcasing the compound's utility in synthetic applications (Gioiello et al., 2011).

Regioselective Addition and Alkyl Derivative Synthesis

Further research into regioselective addition at the exocyclic C=C bond of 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters demonstrated the production of ethyl and methyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, highlighting the compound's importance in creating structurally diverse molecules (Koz’minykh et al., 2006).

Pharmaceutical and Biological Screening

This compound derivatives have been synthesized and evaluated for their pharmacological properties. One study described the transformation of 2-(1H-Indol-3-yl)acetic acid into ethyl 2-(1H-Indol-3-yl)acetate, further reacting with hydrazine to form acetohydrazides. These derivatives were screened for anti-bacterial and enzyme inhibitory activities, with some showing significant potential against bacterial strains and enzymes like α-Glucosidase and Butyrylcholinesterase, indicating the compound's relevance in developing therapeutic agents (Rubab et al., 2017).

Novel Compound Synthesis

The versatility of this compound extends to the synthesis of novel compounds with potential applications in various fields. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate showcased the creation of new molecules through reactions with benzothiazole derivatives, demonstrating the compound's utility in innovative chemical synthesis (Nassiri & Milani, 2020).

Safety and Hazards

“2-(7-Ethyl-1H-indol-3-yl)ethanol” has been identified as a potentially dangerous good . Special shipping methods and charges may apply due to its hazardous nature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate are not well-documented in the literature. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific structure of the derivative and the biological context .

Cellular Effects

The cellular effects of this compound are currently unknown. Indole derivatives can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well documented. Indole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

properties

IUPAC Name

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-11(8-15-12(9)10)13(16)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBNYDFJCJIVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554277
Record name Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111478-90-1
Record name Ethyl 7-ethyl-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111478-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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